Methyl 5-(3-bromophenyl)furan-2-carboxylate
CAS No.: 54023-08-4
Cat. No.: VC15802363
Molecular Formula: C12H9BrO3
Molecular Weight: 281.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54023-08-4 |
|---|---|
| Molecular Formula | C12H9BrO3 |
| Molecular Weight | 281.10 g/mol |
| IUPAC Name | methyl 5-(3-bromophenyl)furan-2-carboxylate |
| Standard InChI | InChI=1S/C12H9BrO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,1H3 |
| Standard InChI Key | SAIHQQIPNAGLTH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
Methyl 5-(3-bromophenyl)furan-2-carboxylate (C₁₂H₉BrO₃) features a furan ring substituted with a 3-bromophenyl group and a methyl ester. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, while the ester group enhances solubility in organic solvents. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉BrO₃ |
| Molecular Weight | 281.10 g/mol |
| CAS Number | 54023-07-3 (analogous compound) |
| Substituent Effects | Electron-withdrawing (Br), Steric (phenyl) |
X-ray crystallography of analogous compounds reveals planar furan-phenyl systems with dihedral angles <10°, favoring π-π stacking interactions . The bromine atom’s polarizability contributes to halogen bonding, which may influence crystal packing and biological target interactions.
Synthesis and Optimization
The compound is synthesized via Suzuki–Miyaura cross-coupling, a palladium-catalyzed reaction between methyl 5-bromofuran-2-carboxylate and 3-bromophenylboronic acid. Key reaction parameters include:
Reaction Conditions
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the furan bromide, followed by transmetalation with the boronic acid. Reductive elimination yields the coupled product, with the bromophenyl group introduced regioselectively at the furan’s 5-position . Industrial-scale production employs continuous flow reactors to enhance efficiency, though specific data for this compound remain proprietary.
Physicochemical Properties
The compound’s properties are influenced by its bromine and ester substituents:
FT-IR analysis of analogous compounds shows carbonyl stretches at 1720–1740 cm⁻¹ (ester C=O) and C-Br vibrations at 560–600 cm⁻¹. NMR data (¹H, ¹³C) for the target compound remain unpublished, but related structures exhibit furan proton resonances at δ 6.4–7.8 ppm and phenyl protons at δ 7.2–7.9 ppm.
Comparative Analysis with Structural Analogs
Substituent positioning significantly alters properties:
| Compound | Key Difference | Bioactivity Impact |
|---|---|---|
| 5-(4-Bromo-3-methylphenyl) analog | Methyl enhances steric bulk | Reduced solubility (LogP +0.5) |
| 5-(2-Fluoro-4-nitrophenyl) analog | Electron-withdrawing groups | Enhanced π-stacking (IC₅₀ ↓20%) |
| Carboxylic acid derivative | Free -COOH group | Improved aqueous solubility |
The 3-bromo substitution in the target compound balances electronic effects and steric demands, optimizing interactions with hydrophobic enzyme pockets.
Future Research Directions
-
Synthetic Chemistry: Develop enantioselective routes using chiral palladium catalysts.
-
Drug Discovery: Evaluate pharmacokinetics in murine models.
-
Materials Science: Explore use in organic semiconductors (λₑₓ = 380 nm).
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